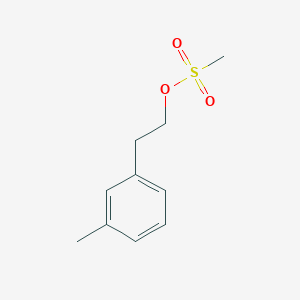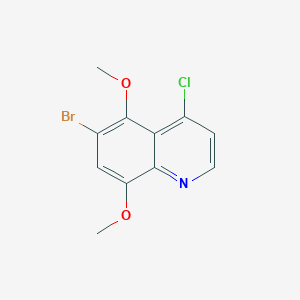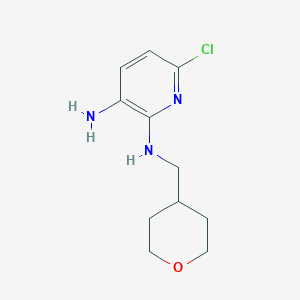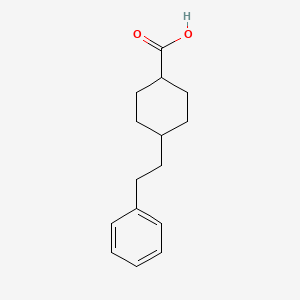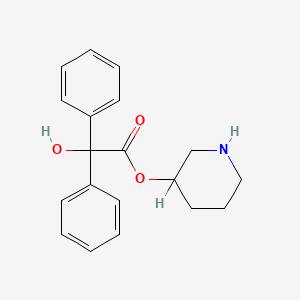
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine carboxylic acids. This compound is characterized by the presence of a piperazine ring substituted with a carboxylic acid group and a chlorophenyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with 4-chlorophenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: 4-Methylpiperazine-1-carboxylic acid and 4-chlorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carboxylic Acid 4-bromophenyl Ester: Similar structure but with a bromine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-fluorophenyl Ester: Similar structure but with a fluorine atom instead of chlorine.
4-Methylpiperazine-1-carboxylic Acid 4-iodophenyl Ester: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl ester group makes it particularly useful in certain synthetic and biological applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-6-8-15(9-7-14)12(16)17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3 |
InChI Key |
DPUSYQWLEDMLTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


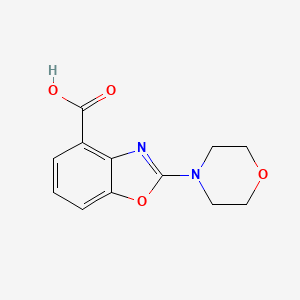
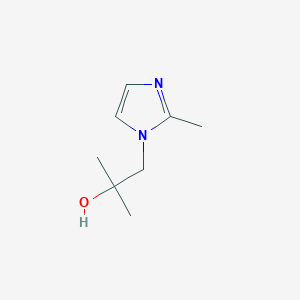

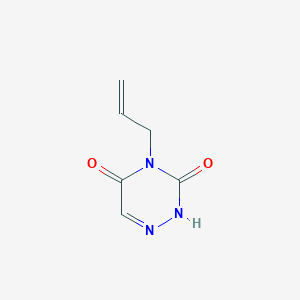
![1,2,2a,3,4,5-Hexahydrobenz[cd]indole](/img/structure/B8366767.png)
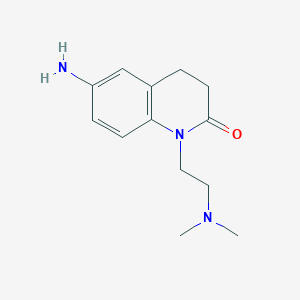
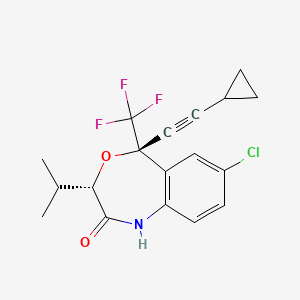
![5-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8366780.png)
